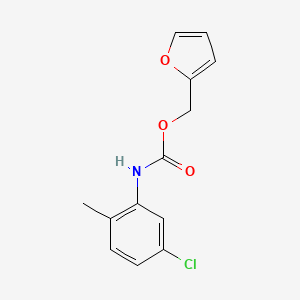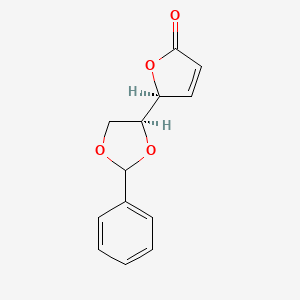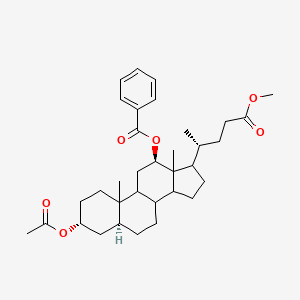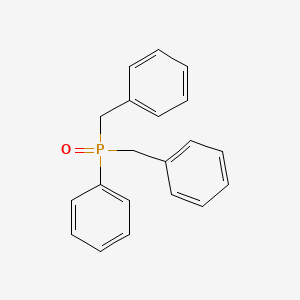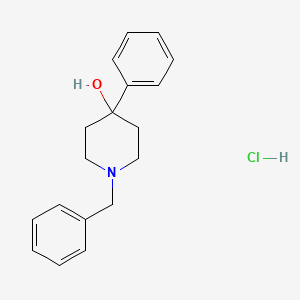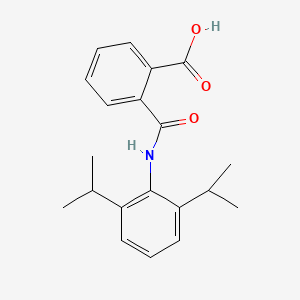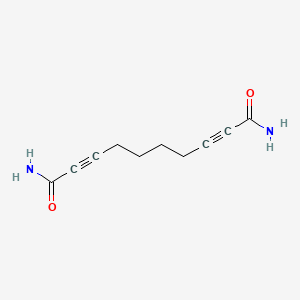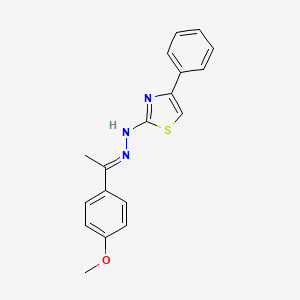
(1E)-1-(4-methoxyphenyl)ethanone (4-phenyl-1,3-thiazol-2-yl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-1-(4-methoxyphenyl)ethanone (4-phenyl-1,3-thiazol-2-yl)hydrazone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of aromatic and heterocyclic moieties, which contribute to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(4-methoxyphenyl)ethanone (4-phenyl-1,3-thiazol-2-yl)hydrazone typically involves the condensation of 1-(4-methoxyphenyl)ethanone with 4-phenyl-1,3-thiazol-2-ylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-1-(4-methoxyphenyl)ethanone (4-phenyl-1,3-thiazol-2-yl)hydrazone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Applications De Recherche Scientifique
(1E)-1-(4-methoxyphenyl)ethanone (4-phenyl-1,3-thiazol-2-yl)hydrazone has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (1E)-1-(4-methoxyphenyl)ethanone (4-phenyl-1,3-thiazol-2-yl)hydrazone exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. Further research is needed to elucidate the precise mechanisms and identify the key molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1E)-1-(4-methoxyphenyl)ethanone (4-phenyl-1,3-thiazol-2-yl)hydrazone: shares structural similarities with other hydrazone derivatives and thiazole-containing compounds.
Thiosemicarbazones: These compounds also contain hydrazone functional groups and have been studied for their antimicrobial and anticancer properties.
Benzothiazoles: Similar to thiazoles, benzothiazoles are heterocyclic compounds with potential biological activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of aromatic and heterocyclic moieties, which contribute to its diverse reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C18H17N3OS |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H17N3OS/c1-13(14-8-10-16(22-2)11-9-14)20-21-18-19-17(12-23-18)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,19,21)/b20-13+ |
Clé InChI |
IFQRBFDQHNTOAZ-DEDYPNTBSA-N |
SMILES isomérique |
C/C(=N\NC1=NC(=CS1)C2=CC=CC=C2)/C3=CC=C(C=C3)OC |
SMILES canonique |
CC(=NNC1=NC(=CS1)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


